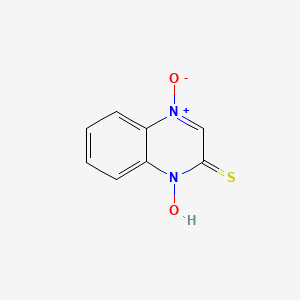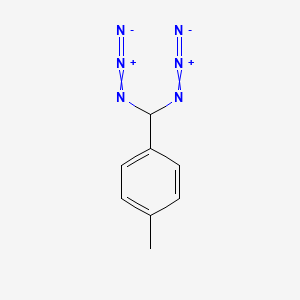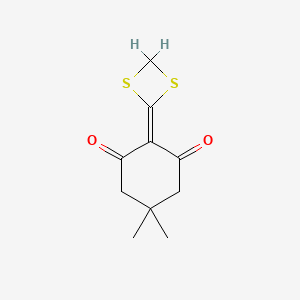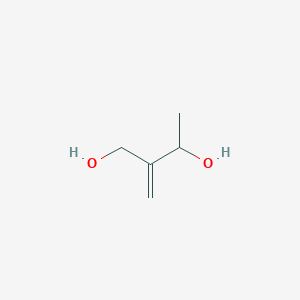![molecular formula C20H14O4 B14329514 [2,2'-Binaphthalene]-1,1',4,4'-tetrol CAS No. 111061-32-6](/img/structure/B14329514.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Binaphthalene]-1,1’,4,4’-tetrol is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene rings connected at the 2,2’ positions, with hydroxyl groups at the 1,1’,4, and 4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrol typically involves the oxidative coupling of naphthol derivatives. One common method is the use of transition metal catalysts such as palladium or copper to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of [2,2’-Binaphthalene]-1,1’,4,4’-tetrol may involve large-scale oxidative coupling processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[2,2’-Binaphthalene]-1,1’,4,4’-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthyl compounds .
Scientific Research Applications
[2,2’-Binaphthalene]-1,1’,4,4’-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The compound’s ability to chelate metal ions also plays a role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,1’-Binaphthalene]-2,2’-diol: Another binaphthyl derivative with hydroxyl groups at different positions.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used chiral ligand in asymmetric synthesis.
Uniqueness
[2,2’-Binaphthalene]-1,1’,4,4’-tetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to other binaphthyl derivatives .
Properties
CAS No. |
111061-32-6 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(1,4-dihydroxynaphthalen-2-yl)naphthalene-1,4-diol |
InChI |
InChI=1S/C20H14O4/c21-17-9-15(19(23)13-7-3-1-5-11(13)17)16-10-18(22)12-6-2-4-8-14(12)20(16)24/h1-10,21-24H |
InChI Key |
PWRHFNGFGGUWBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C3=C(C4=CC=CC=C4C(=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)

![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)

![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
